molecular formula C5H11ClF3NS B3229447 4-(Trifluoromethylthio)butylamine hydrochloride CAS No. 1286744-21-5

4-(Trifluoromethylthio)butylamine hydrochloride

Cat. No. B3229447
CAS RN: 1286744-21-5
M. Wt: 209.66 g/mol
InChI Key: QTYYUFBDAZDWCY-UHFFFAOYSA-N
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Description

“4-(Trifluoromethylthio)butylamine hydrochloride” is a chemical compound with the CAS Number: 1187928-35-3 . It has a molecular weight of 231.57 and is a white solid in its physical form .


Molecular Structure Analysis

The molecular structure of “4-(Trifluoromethylthio)butylamine hydrochloride” can be represented by the SMILES string NCCC (C (F) (F)F)C (F) (F)F.Cl . The InChI code for the compound is 1S/C5H7F6N.ClH/c6-4 (7,8)3 (1-2-12)5 (9,10)11;/h3H,1-2,12H2;1H .


Physical And Chemical Properties Analysis

“4-(Trifluoromethylthio)butylamine hydrochloride” is a white solid . Its molecular weight is 231.57 , and its molecular formula is C5H8ClF6N .

Scientific Research Applications

Corrosion Inhibition

Butylamine compounds, including those structurally similar to 4-(Trifluoromethylthio)butylamine hydrochloride, have been studied for their effectiveness in corrosion inhibition. For instance, in a study by Bastidas, Damborenea, and VA´ZQUEZ (1997), n-butylamine and its derivatives were found to be effective corrosion inhibitors for mild steel in hydrochloric acid solutions (Bastidas, Damborenea, & VA´ZQUEZ, 1997).

Lipophilic Substituents in Drug Design

Trifluoromethylthio groups, like those in 4-(Trifluoromethylthio)butylamine hydrochloride, are considered highly lipophilic and are often used in drug design. Zhang, Lu, and Shen (2017) noted that incorporating trifluoromethylthio groups in small molecules significantly enhances their ability to cross lipid membranes and improves in vivo absorption rates (Zhang, Lu, & Shen, 2017).

Trifluoromethylthiolation in Organic Chemistry

Shao, Xu, Lu, and Shen (2015) discussed the importance of the trifluoromethylthio group in pharmaceutical and agrochemical sciences, highlighting its role in improving cell membrane permeability and chemical stability. They explored new electrophilic trifluoromethylthiolating reagents for introducing this group into drug molecules (Shao, Xu, Lu, & Shen, 2015).

Chemical Modifications in Biomedical Applications

Petta, Eglin, Grijpma, and D’Este (2016) utilized butylamine derivatives in modifying hyaluronan (HA) to optimize its shear-thinning properties, which are essential for injectability and biomedical applications. This study showcases the versatility of butylamine derivatives in enhancing biomaterial properties (Petta, Eglin, Grijpma, & D’Este, 2016).

Role in Synthesis of Organic Compounds

The trifluoromethylthio group plays a vital role in the synthesis of various organic compounds. Rossi, Puglisi, Raimondi, and Benaglia (2018) reviewed methods for the direct introduction of the SCF3 group onto organic molecules, highlighting the importance of trifluoromethylthio groups in medicinal chemistry (Rossi, Puglisi, Raimondi, & Benaglia, 2018).

Extraction of Actinides in Ionic Liquids

Ansari, Mohapatra, Mazan, and Billard (2015) investigated the extraction of U(VI) and Pu(IV) using trialkylamines, such as tri-n-butylamine, in room temperature ionic liquids. This research highlights the potential of butylamine derivatives in the extraction of actinides, which is crucial in nuclear chemistry (Ansari, Mohapatra, Mazan, & Billard, 2015).

Future Directions

While specific future directions for “4-(Trifluoromethylthio)butylamine hydrochloride” are not available, the use of trifluoromethyl groups in pharmaceuticals is a growing field . It’s likely that future research will continue to explore the potential applications of these types of compounds.

properties

IUPAC Name

4-(trifluoromethylsulfanyl)butan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F3NS.ClH/c6-5(7,8)10-4-2-1-3-9;/h1-4,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYYUFBDAZDWCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCSC(F)(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClF3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethylthio)butylamine hydrochloride

CAS RN

1286744-21-5
Record name 1-Butanamine, 4-[(trifluoromethyl)thio]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286744-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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